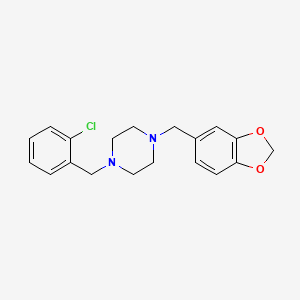

![molecular formula C17H25N3O2 B5589241 1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves a practical asymmetric synthesis approach utilizing a nitrile anion cyclization strategy. For instance, Chung et al. (2005) described the synthesis of N-tert-butyl disubstituted pyrrolidines through a five-step, chromatography-free process starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone, achieving a 71% overall yield. The synthesis featured key steps like catalytic CBS asymmetric reduction and conjugate addition of hindered secondary amine to acrylonitrile, leading to the formation of chiral pyrrolidine with high yield and enantiomeric excess (Chung et al., 2005).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and DFT analyses to understand the compound's conformation and stabilization mechanisms. Çolak et al. (2021) characterized the crystal and molecular structure of a similar compound, highlighting the importance of intramolecular hydrogen bonding in stabilizing the structure (Çolak et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives can be exemplified by their participation in singlet oxygen reactions to yield various substituted pyrroles, as demonstrated by Wasserman et al. (2004). These reactions are crucial for synthesizing precursors for compounds like prodigiosin (Wasserman et al., 2004).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility and thermal stability, are influenced by their molecular structure. For example, Liaw et al. (1998) synthesized polyamides from a diamine containing bulky di-tert-butyl substituents, noting their solubility in polar solvents and thermal stability, indicated by high glass transition temperatures (Liaw & Liaw, 1998).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are often explored through synthetic routes and reaction mechanisms. For example, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, as reported by Herath and Cosford (2010), showcases the innovative methods employed to enhance the efficiency of synthesizing pyrrolidine derivatives (Herath & Cosford, 2010).

Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, notably tert-butanesulfinamide, are prominent chiral auxiliaries in stereoselective amine synthesis. Their application extends to asymmetric N-heterocycle synthesis via sulfinimines, covering structurally diverse compounds like piperidines and pyrrolidines. These compounds are crucial in developing natural products and therapeutic agents, suggesting a methodology that could potentially apply to the synthesis and applications of 1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide in crafting bioactive molecules or studying stereochemical impacts in drug design (Philip et al., 2020).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Research into synthetic phenolic antioxidants (SPAs), like butylated hydroxytoluene (BHT), examines their widespread use, environmental persistence, and potential health impacts. These studies underscore the importance of understanding the environmental behavior and toxicological profile of synthetic compounds, including possibly related structures like 1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide. Such information is critical for assessing ecological and human health risks associated with chemical exposure (Liu & Mabury, 2020).

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered ring structure, is frequently employed in medicinal chemistry to develop compounds for treating human diseases. The versatility of the pyrrolidine ring, including its stereoelectronic properties and three-dimensional shape, aids in the exploration of pharmacophoric space. This relevance suggests that compounds like 1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide could serve as key intermediates or scaffolds in designing new therapeutics, highlighting the structure-activity relationships and stereochemistry's role in biological activity (Li Petri et al., 2021).

Biotechnological Routes from Biomass to Chemicals

The conversion of biomass into valuable chemicals, such as lactic acid and its derivatives, showcases the potential of biotechnological approaches in green chemistry. This field's advancements could inform processes for synthesizing or modifying compounds like 1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide, emphasizing sustainable production methods and the exploration of renewable raw materials for chemical synthesis (Gao et al., 2011).

properties

IUPAC Name |

1-tert-butyl-5-oxo-N-(3-pyridin-4-ylpropyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-17(2,3)20-12-14(11-15(20)21)16(22)19-8-4-5-13-6-9-18-10-7-13/h6-7,9-10,14H,4-5,8,11-12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGPPFXPZQQPPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C(=O)NCCCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589162.png)

![3-[(3-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589188.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)

![(3R*,4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5589196.png)

![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5589239.png)

![5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5589247.png)

![2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5589257.png)

![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)

![4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5589266.png)

![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5589274.png)